molecular formula C19H15Cl3O3 B11167789 6-chloro-7-[(2,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one

6-chloro-7-[(2,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one

Cat. No.: B11167789
M. Wt: 397.7 g/mol
InChI Key: KUKMFSMCEIZOSN-UHFFFAOYSA-N
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Description

6-chloro-7-[(2,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-[(2,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one typically involves the reaction of 6-chloro-4-propyl-2H-chromen-2-one with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-[(2,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or dichlorobenzyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-chloro-7-[(2,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-chloro-7-[(2,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one
  • 6-chloro-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one
  • 6-chloro-7-[(2-chlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one

Uniqueness

6-chloro-7-[(2,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one is unique due to the presence of both chloro and dichlorobenzyl groups, which confer distinct chemical properties and potential biological activities. Its specific substitution pattern and functional groups make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H15Cl3O3

Molecular Weight

397.7 g/mol

IUPAC Name

6-chloro-7-[(2,4-dichlorophenyl)methoxy]-4-propylchromen-2-one

InChI

InChI=1S/C19H15Cl3O3/c1-2-3-11-6-19(23)25-17-9-18(16(22)8-14(11)17)24-10-12-4-5-13(20)7-15(12)21/h4-9H,2-3,10H2,1H3

InChI Key

KUKMFSMCEIZOSN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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